

Spectroscopic Profile of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2,2-dimethyl-3-oxopropanoate**

Cat. No.: **B190169**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Methyl 2,2-dimethyl-3-oxopropanoate** (CAS No: 13865-20-8), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of **Methyl 2,2-dimethyl-3-oxopropanoate** is supported by a combination of spectroscopic techniques. The data presented below is compiled from various sources and provides a comprehensive spectral signature for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.67	Singlet	1H	Aldehyde (-CHO)
3.76	Singlet	3H	Methyl Ester (-OCH ₃)
1.36	Singlet	6H	gem-Dimethyl (-C(CH ₃) ₂)

Solvent: CDCl₃[\[1\]](#)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~200-205	Carbonyl	Aldehyde (C=O)
~170	Carbonyl	Ester (C=O)
~52	Methoxy	-OCH ₃
~50	Quaternary	-C(CH ₃) ₂
~22	Methyl	-C(CH ₃) ₂

Note: These are expected chemical shift ranges.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~1740	Strong	Ester C=O Stretch
~1700	Strong	Aldehyde C=O Stretch

Note: These are characteristic absorption frequencies.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for **Methyl 2,2-dimethyl-3-oxopropanoate** is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol .[\[1\]](#)[\[2\]](#)

m/z	Interpretation
130	Molecular Ion (M ⁺)

Note: The fragmentation pattern would show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the aldehyde group (-CHO).[\[2\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

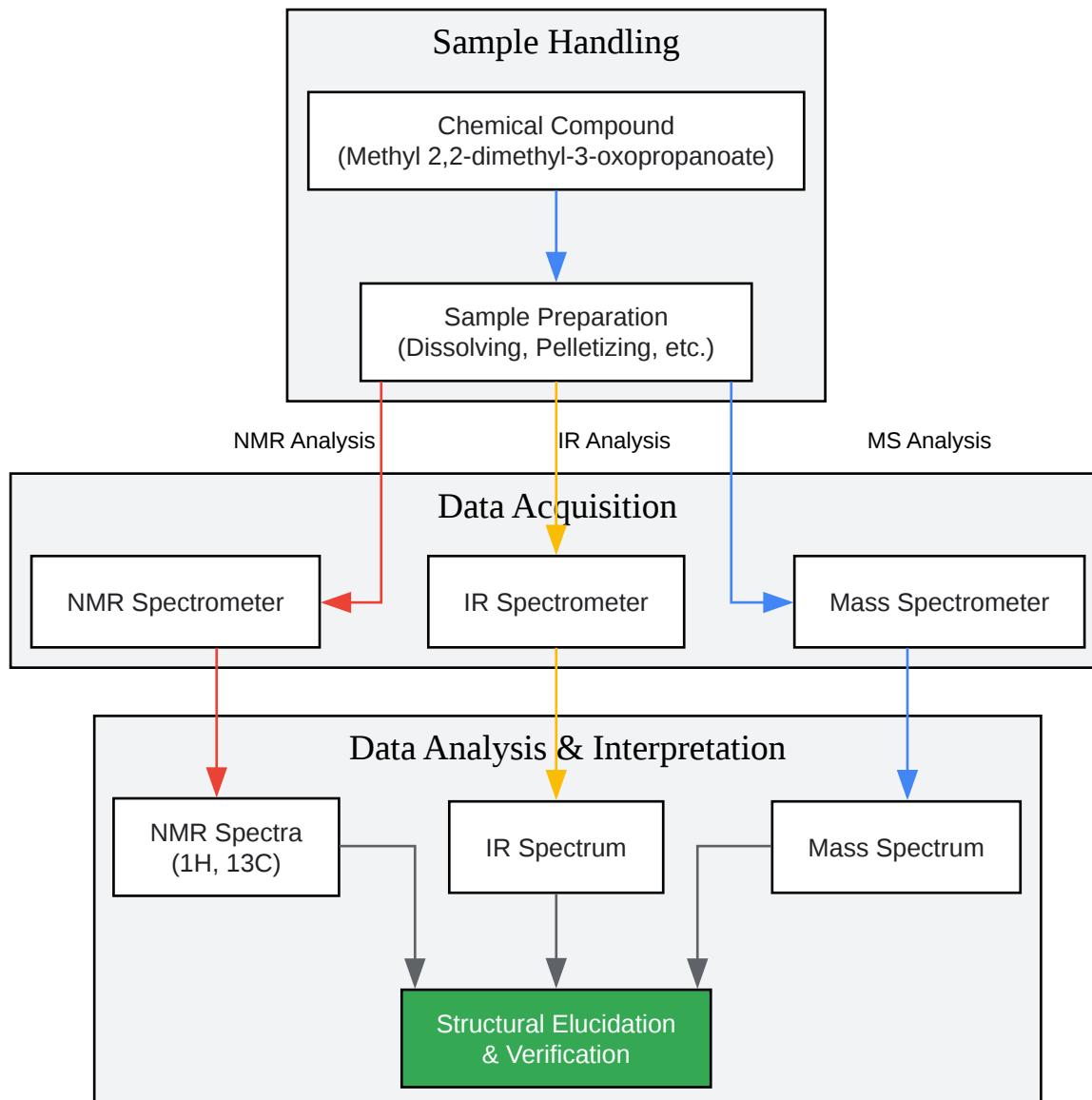
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,2-dimethyl-3-oxopropanoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Data Acquisition:
 - Place the prepared sample in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty spectrometer or the pure salt plates/KBr pellet.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.


Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M^+) and various fragment ions.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanoic acid, 2,2-diMethyl-3-oxo-, Methyl ester | 13865-20-8 [chemicalbook.com]
- 2. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190169#spectroscopic-data-of-methyl-2-2-dimethyl-3-oxopropanoate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com